

A Technical Guide to the Physicochemical Properties of Trisodium Sulfosuccinate Aqueous Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trisodium sulfosuccinate*

Cat. No.: *B079940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **trisodium sulfosuccinate** in aqueous solutions. **Trisodium sulfosuccinate** belongs to the class of sulfosuccinate surfactants, which are valued for their wetting, emulsifying, and dispersing properties.^[1] Due to their mildness, they are utilized in various cosmetic and pharmaceutical applications.^[1] An understanding of their behavior in aqueous solutions is critical for formulation development and optimization.

While specific quantitative data for **trisodium sulfosuccinate** is not extensively available in publicly accessible literature, this guide outlines the fundamental principles and detailed experimental protocols for characterizing its key physicochemical parameters. Illustrative data from related sulfosuccinate compounds are provided for comparative purposes.

Core Physicochemical Properties

Trisodium sulfosuccinate is an anionic surfactant that, when dissolved in water, can reduce the surface tension of the liquid.^[2] Like other surfactants, at a specific concentration known as the critical micelle concentration (CMC), the individual molecules (monomers) begin to self-assemble into aggregates called micelles.^[3] This phenomenon governs many of the material's functional properties.

Critical Micelle Concentration (CMC)

The CMC is a fundamental characteristic of a surfactant, representing the concentration at which micelle formation begins.^[3] Below the CMC, the surfactant primarily exists as monomers, which arrange themselves at the solution's surface, leading to a decrease in surface tension.^[3] Above the CMC, the surface becomes saturated, and excess surfactant molecules form micelles in the bulk of the solution.^[3] The CMC is a key parameter in applications such as solubilization and emulsification.

Illustrative CMC Values for Sulfosuccinate Surfactants:

Surfactant	CMC (mM)	Temperature (°C)	Method
Sulfosuccinated Methyl Ricinoleate	0.26	Not Specified	Surface Tension
Sulfosuccinated Methyl 12-Hydroxy Stearate	0.11	Not Specified	Surface Tension
Disodium Laureth (3) Sulfosuccinate	Not Specified (Lowest among tested)	Not Specified	Wilhelmy Plate

Data presented is for illustrative purposes for related compounds, as specific CMC data for **trisodium sulfosuccinate** is not readily available in the cited literature.

Surface Tension

Surface tension is the energy required to increase the surface area of a liquid. Surfactants like **trisodium sulfosuccinate** are effective at lowering the surface tension of water.^[2] This property is crucial for applications requiring wetting and spreading. The surface tension of a surfactant solution decreases with increasing concentration up to the CMC, after which it remains relatively constant.^[3]

Illustrative Surface Tension Data for a Sulfosuccinate Surfactant (Disodium Laureth Sulfosuccinate at 30°C):

Concentration (mM)	Surface Tension (mN/m)
0.001	~60
0.01	~45
0.1	~35
1	~30
10	~30

This data is illustrative and based on graphical representation for a related compound.[\[4\]](#)

Viscosity

Viscosity is a measure of a fluid's resistance to flow. The viscosity of a **trisodium sulfosuccinate** solution will depend on its concentration, the presence of other substances, and temperature. The formation of micelles at and above the CMC can influence the viscosity of the solution.

Conductivity

As an ionic surfactant, **trisodium sulfosuccinate** solutions will conduct electricity. The conductivity of the solution typically increases linearly with concentration. At the CMC, there is often a change in the slope of the conductivity versus concentration plot, which can be used to determine the CMC.

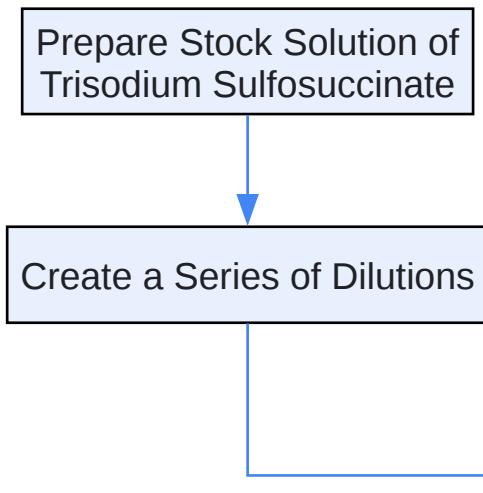
Density

The density of an aqueous solution of **trisodium sulfosuccinate** will increase with concentration. This property can be important for various calculations and formulation considerations.

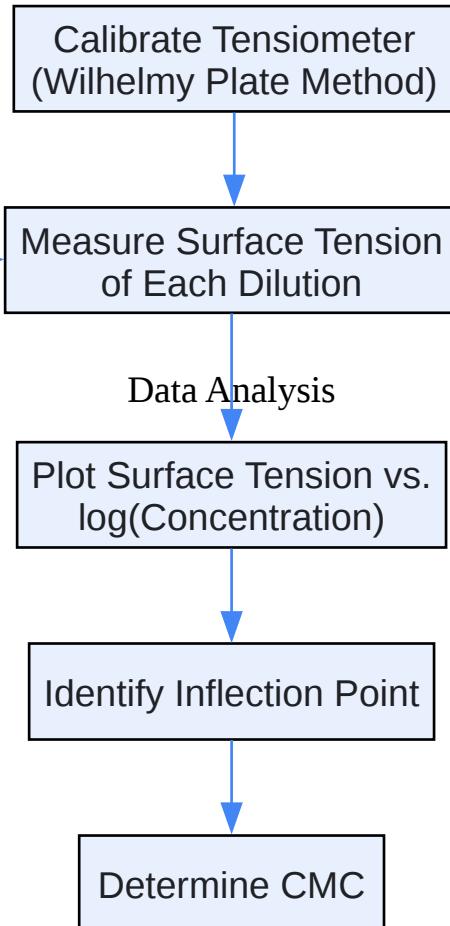
Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of Surface Tension and Critical Micelle Concentration


A common method for determining both surface tension and the CMC is through tensiometry.

Protocol: Wilhelmy Plate Method


- Preparation of Solutions: Prepare a stock solution of **trisodium sulfosuccinate** in deionized water. Create a series of dilutions of varying concentrations from the stock solution.
- Instrument Calibration: Calibrate the surface tensiometer according to the manufacturer's instructions, often using deionized water which has a known surface tension of approximately 72 mN/m at room temperature.[\[5\]](#)
- Measurement:
 - A thin platinum plate (the Wilhelmy plate) is suspended from a balance.
 - The plate is immersed in the surfactant solution.
 - The force exerted on the plate by the surface tension of the liquid is measured.
 - This process is repeated for each concentration in the dilution series.
- Data Analysis: Plot the measured surface tension values against the logarithm of the surfactant concentration. The point at which the surface tension stops decreasing significantly and plateaus is the critical micelle concentration.[\[5\]](#)

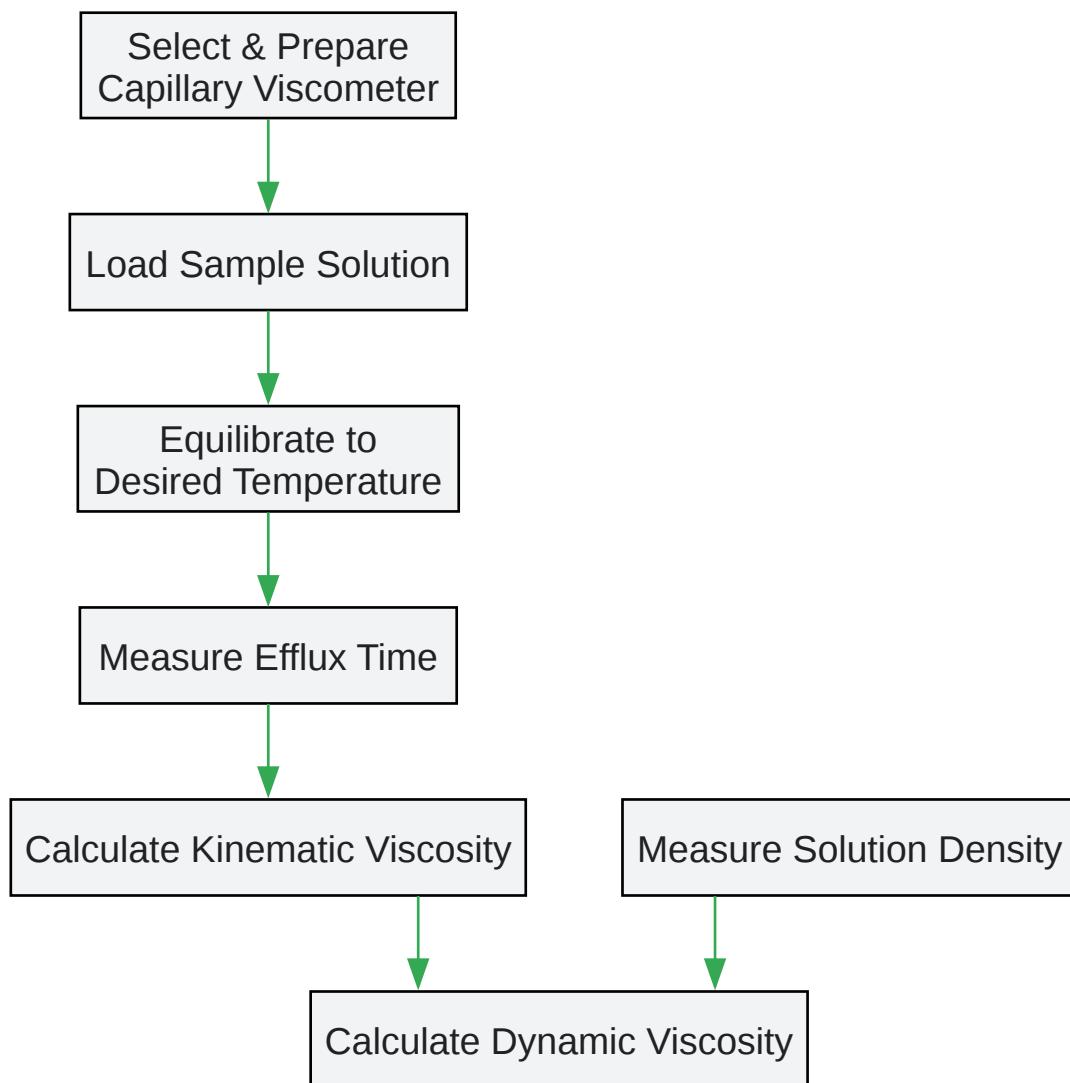
Workflow for CMC Determination by Surface Tension Measurement

Solution Preparation

Tensiometry Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for determining the Critical Micelle Concentration (CMC).


Determination of Viscosity

The viscosity of **trisodium sulfosuccinate** solutions can be measured using various types of viscometers.

Protocol: Capillary Viscometer (e.g., Ostwald or Ubbelohde)

- Instrument Setup: Select a capillary viscometer of an appropriate size for the expected viscosity range. Ensure the viscometer is clean and dry.
- Sample Loading: Introduce a precise volume of the **trisodium sulfosuccinate** solution into the viscometer.
- Temperature Equilibration: Place the viscometer in a constant temperature water bath until the sample reaches the desired temperature.
- Measurement:
 - Using a pipette bulb, draw the liquid up through the capillary tube to above the upper timing mark.
 - Release the suction and allow the liquid to flow down the capillary under gravity.
 - Use a stopwatch to measure the time it takes for the meniscus of the liquid to pass between the upper and lower timing marks.
- Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the solution.

Workflow for Viscosity Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for determining viscosity using a capillary viscometer.

Determination of Conductivity

Conductivity measurements are particularly useful for ionic surfactants like **trisodium sulfosuccinate**.

Protocol: Conductometry

- Instrument Calibration: Calibrate the conductivity meter using standard solutions of known conductivity.

- Sample Preparation: Prepare a series of **trisodium sulfosuccinate** solutions of varying concentrations in deionized water.
- Measurement:
 - Rinse the conductivity probe with deionized water and then with a small amount of the sample solution to be measured.
 - Immerse the probe in the sample solution and record the conductivity reading once it has stabilized.
 - Repeat this process for each concentration.
- Data Analysis: Plot the conductivity as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.

Determination of Density

The density of the solutions is required for converting kinematic viscosity to dynamic viscosity and can be a useful parameter in its own right.

Protocol: Pycnometer Method

- Calibration: Determine the exact volume of the pycnometer by weighing it empty and then filled with deionized water of a known temperature and density.
- Sample Measurement:
 - Dry the pycnometer and weigh it.
 - Fill the pycnometer with the **trisodium sulfosuccinate** solution, ensuring there are no air bubbles.
 - Bring the pycnometer and its contents to the desired temperature in a water bath.
 - Adjust the volume to the pycnometer's calibration mark.

- Dry the outside of the pycnometer and weigh it.
- Calculation: The density is calculated by dividing the mass of the solution (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Conclusion

This technical guide provides a framework for the systematic characterization of the physicochemical properties of **trisodium sulfosuccinate** aqueous solutions. While a comprehensive dataset for this specific surfactant is not readily available, the detailed experimental protocols for determining critical micelle concentration, surface tension, viscosity, conductivity, and density will enable researchers and formulation scientists to generate the necessary data for their specific applications. The provided workflows and illustrative data from related compounds offer a solid foundation for initiating such studies. A thorough understanding of these properties is essential for leveraging the full potential of **trisodium sulfosuccinate** in drug development and other advanced scientific fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. commons.erau.edu [commons.erau.edu]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Trisodium Sulfosuccinate Aqueous Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b079940#physicochemical-properties-of-trisodium-sulfosuccinate-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com